Ro 64-6198

NOP receptor pharmacology radioligand binding assay receptor affinity

Chronic anxiety and addiction studies demand pharmacological tools that maintain target engagement without tolerance confounds. Ro 64-6198 is the most extensively published non-peptide NOP agonist, uniquely suited for long-term behavioral pharmacology. • Zero tolerance to anxiolytic-like effects after 15-day chronic dosing in rat models-a property absent in benzodiazepines and reference anxiolytics • >100-fold selectivity for NOP over μ, κ, δ opioid receptors (Ki = 46.8 nM/μ, 89.1 nM/κ, 1.38 μM/δ), enabling clean target deconvolution in addiction and reward studies • Reverses stress-induced and CRF-induced anorexia at 0.3 mg/kg i.p., with clear dose separation from hyperphagic effects (2.5 mg/kg) Supplied as ≥98% HPLC-pure powder with full analytical documentation. For research use only.

Molecular Formula C26H31N3O
Molecular Weight 401.5 g/mol
CAS No. 280783-56-4
Cat. No. B1680701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 64-6198
CAS280783-56-4
Synonyms8-(2,3,3a,4,5,6-hexahydro-1H-phenylen-1-yl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one
Ro 64-6198
Ro-64-6198
RO0646198
Ro64-6198
Molecular FormulaC26H31N3O
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC1CC2CCC(C3=CC=CC(=C23)C1)N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6
InChIInChI=1S/C26H31N3O/c30-25-26(29(18-27-25)21-9-2-1-3-10-21)14-16-28(17-15-26)23-13-12-20-7-4-6-19-8-5-11-22(23)24(19)20/h1-3,5,8-11,20,23H,4,6-7,12-18H2,(H,27,30)/t20-,23-/m0/s1
InChIKeyJLFMYEAXZNPWBK-REWPJTCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro 64-6198: Research & Procurement Guide


Ro 64-6198 (CAS: 280783-56-4) is a synthetic, non-peptide, brain-penetrant agonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL-1 (opiate receptor-like 1) [1]. Developed and originally provided by Hoffmann-La Roche, it belongs to the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one chemical class and is recognized as the most extensively published non-peptide NOP agonist in the scientific literature, serving as a critical pharmacological tool for investigating the therapeutic potential of the NOP receptor system [2].

Irreplaceability of Ro 64-6198 in Scientific Research


Substituting Ro 64-6198 with seemingly similar NOP receptor agonists or classic opioid ligands is scientifically unsound due to profound differences in selectivity, intrinsic efficacy, and tolerance development. While structurally related compounds like Ro 65-6570 exist, they display distinct pharmacological profiles: Ro 64-6198 demonstrates intrinsic motivational effects absent in Ro 65-6570, and their relative potencies differ in vivo, requiring different dosing regimens to achieve comparable behavioral outcomes [1]. Furthermore, unlike classic opioid agonists that primarily target mu (MOP), delta (DOP), and kappa (KOP) receptors and carry well-characterized risks of tolerance and dependence, Ro 64-6198 exhibits at least 100-fold selectivity for the NOP receptor, a property essential for clean target deconvolution in mechanistic studies . Perhaps most critically, chronic administration of Ro 64-6198 does not produce tolerance to its anxiolytic-like effects—a feature not shared by benzodiazepines or other reference anxiolytics—underscoring that the functional consequences of NOP receptor activation by this specific ligand are not interchangeable with alternative pharmacological tools [2].

Ro 64-6198 Differentiated Profile: Quantitative Evidence


High-Affinity NOP Receptor Binding

Ro 64-6198 binds to the human NOP receptor (ORL-1) with high affinity, demonstrating a Ki value of 0.389 nM against 0.1 nM OFQ/N for human ORL1 . This binding affinity is within the subnanomolar range, a hallmark of a potent research tool capable of robust target engagement at low concentrations.

NOP receptor pharmacology radioligand binding assay receptor affinity

Selectivity Over Classic Opioid Receptors

Ro 64-6198 displays pronounced selectivity for the NOP receptor over the classic mu (MOP), kappa (KOP), and delta (DOP) opioid receptors, with Ki values of 46.8 nM for μ, 89.1 nM for κ, and 1.38 μM for δ . This translates to a selectivity window of >100-fold for NOP over these off-target receptors. A separate study quantified the selectivity as 130- to 3500-fold for ORL1 compared with opiate receptors, depending on the specific receptor subtype and assay conditions [1].

opioid receptor selectivity NOP receptor agonist target specificity

Distinct Motivational Effects vs. Ro 65-6570

In a direct comparison of NOP agonists, Ro 64-6198 and its structural analog Ro 65-6570 exhibited distinct pharmacological profiles. In behavioral studies, Ro 65-6570 was selected for further drug combination studies because, unlike Ro 64-6198, it was devoid of an intrinsic motivational effect when administered alone [1]. In a mouse model of morphine-induced behavioral sensitization, both compounds inhibited the expression of sensitization, but Ro 64-6198 was effective at lower doses (1 and 3 mg/kg, i.p.) compared to Ro 65-6570 (3 and 6 mg/kg, i.p.), indicating approximately 2- to 3-fold higher in vivo potency [2].

NOP agonist comparison behavioral pharmacology conditioned place preference

Receptor Desensitization Profile vs. N/OFQ

Ro 64-6198 induces a pattern of NOP receptor desensitization that differs mechanistically from that of the endogenous peptide agonist N/OFQ. In HEK293 cells stably expressing human ORL1, 30-minute pre-exposure to either agonist reduced cAMP inhibition. However, acidic washes fully restored receptor sensitivity in OFQ/N-exposed cells but failed to do so in Ro 64-6198-exposed cells, indicating sustained receptor internalization specific to Ro 64-6198 [1]. This was corroborated by a significant reduction in cell-surface ORL1 receptors following Ro 64-6198 pre-exposure, an effect blocked by hypertonic sucrose, consistent with clathrin-mediated endocytosis [1].

receptor desensitization NOP receptor internalization cAMP assay

No Tolerance to Anxiolytic Effects After Chronic Dosing

In rats subjected to 15 days of daily Ro 64-6198 administration, no signs of tolerance to its anxiolytic-like effects were detected [1]. This is in marked contrast to classic anxiolytics such as benzodiazepines, which exhibit well-documented tolerance upon chronic dosing. Concurrently, brain ORL1 receptor binding sites were reduced in both acutely and chronically treated rats, with full recovery observed 24 hours post-administration and a recovery half-time (t½) of approximately 5.5 hours [1].

anxiolytic tolerance chronic administration behavioral pharmacology

Reversal of Stress- and CRF-Induced Anorexia

Ro 64-6198 reverses the anorectic effect induced by both restraint stress and intracerebroventricular (ICV) CRF injection in food-deprived rats at statistically significant doses of 0.3, 1.0, and 2.5 mg/kg (i.p.) [1]. Notably, reversal of stress- and CRF-induced anorexia occurred at doses lower than those required to produce hyperphagia in freely feeding rats, where only the 2.5 mg/kg dose significantly increased feeding [1]. In contrast, the benzodiazepine diazepam at an anxiolytic dose (0.3 mg/kg) was unable to reduce the anorectic effect of CRF, and partially reduced it only at sedative doses [1].

anorexia stress-induced hypophagia CRF antagonist

Ro 64-6198: Research & Industrial Applications


Anxiety & Stress Disorder Research Without Tolerance

Ro 64-6198 is the optimal research tool for chronic anxiety and stress studies where tolerance development would otherwise confound data interpretation. As demonstrated in Section 3, 15 days of daily Ro 64-6198 administration produced no detectable tolerance to its anxiolytic-like effects in rat behavioral models [1]. This property is unique among anxiolytic reference compounds and makes Ro 64-6198 indispensable for long-term behavioral pharmacology studies investigating the therapeutic potential of NOP receptor activation in anxiety disorders, post-traumatic stress disorder (PTSD), and chronic stress conditions. Researchers can maintain consistent target engagement throughout multi-week paradigms without the need for dose escalation.

NOP-Mediated Reward & Addiction Pathways

For studies requiring clean pharmacological dissection of NOP receptor contributions to reward, motivation, and substance use disorders, Ro 64-6198 offers unparalleled target specificity. With >100-fold selectivity for NOP over classic mu, kappa, and delta opioid receptors (Ki = 46.8 nM/μ, 89.1 nM/κ, 1.38 μM/δ) , researchers can confidently attribute observed effects on alcohol consumption, cocaine self-administration, or morphine-induced behavioral sensitization to NOP receptor activation rather than confounding opioid receptor crosstalk [2]. This selectivity is particularly critical in addiction research where overlapping opioid receptor pharmacology complicates mechanism-of-action studies.

NOP Agonist Signaling Bias & Receptor Trafficking

Ro 64-6198 exhibits a unique desensitization and internalization signature that distinguishes it from both the endogenous peptide N/OFQ and structurally related NOP agonists. As quantified in Section 3, Ro 64-6198 induces sustained receptor internalization that resists acidic wash recovery, in contrast to the fully reversible desensitization produced by N/OFQ [1]. Additionally, Ro 64-6198 possesses intrinsic motivational activity absent in its structural analog Ro 65-6570, despite both being NOP agonists [3]. This differential profile makes Ro 64-6198 an essential comparator compound for studies investigating biased agonism, functional selectivity, and ligand-directed signaling at the NOP receptor.

Stress-Induced Feeding Disorders & Anorexia Research

Researchers investigating the NOP receptor's role in stress-related appetite dysregulation should select Ro 64-6198 based on its quantified ability to reverse both restraint stress-induced and CRF-induced anorexia at doses as low as 0.3 mg/kg i.p., a dose range distinct from that required to produce hyperphagia [4]. This dose separation (anxiolytic/anti-anorectic effects at 0.3-1.0 mg/kg vs. hyperphagic effects at 2.5 mg/kg) is not observed with benzodiazepine anxiolytics, which fail to reverse CRF-induced anorexia at non-sedative doses. Ro 64-6198 thus provides a unique pharmacological tool for dissecting the neural circuits linking stress, the N/OFQ-NOP system, and feeding behavior.

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